molecular formula C18H19N3O7S2 B2377560 Ethyl 5-nitro-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxylate CAS No. 397279-00-4

Ethyl 5-nitro-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxylate

Cat. No.: B2377560
CAS No.: 397279-00-4
M. Wt: 453.48
InChI Key: LXNRNKZXGMEVTC-UHFFFAOYSA-N
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Description

Ethyl 5-nitro-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxylate is a thiophene-based derivative featuring a nitro group at the 5-position, an ester group at the 3-position, and a sulfonamide-linked benzoyl moiety at the 2-position. The pyrrolidin-1-ylsulfonyl group introduces a sulfonamide pharmacophore, which is frequently associated with biological activity, particularly in anticancer and anti-inflammatory agents .

Properties

IUPAC Name

ethyl 5-nitro-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O7S2/c1-2-28-18(23)14-11-15(21(24)25)29-17(14)19-16(22)12-5-7-13(8-6-12)30(26,27)20-9-3-4-10-20/h5-8,11H,2-4,9-10H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNRNKZXGMEVTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-nitro-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the nitration of thiophene to introduce the nitro group. This is followed by the acylation of the thiophene ring to attach the sulfonylbenzoyl group. The final step involves the introduction of the pyrrolidine ring through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids, bases, and organic solvents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for industrial applications, and process optimization is often required to achieve cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-nitro-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The sulfonylbenzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used to substitute the sulfonylbenzoyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl 5-nitro-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-nitro-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfonylbenzoyl moiety can enhance the compound’s binding affinity to target proteins, while the pyrrolidine ring can modulate its pharmacokinetic properties. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Structural Features

The compound’s core structure is a thiophene ring substituted with nitro, ester, and sulfonamide groups. Key analogs include:

Compound Name Structural Features Key Differences
Ethyl 5-nitro-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxylate 5-nitro, 2-sulfonamidobenzoyl, 3-carboxylate Reference compound
Ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate Fused triazolopyrimidine, thiophen-2-yl, 4-nitrophenyl Heterocyclic fusion at the 6-position; lacks sulfonamide
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives Amino group, tetrahydrobenzo-fused ring Amino vs. nitro; fused bicyclic structure
Sulfonamide derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Sulfonamide substituents on tetrahydrobenzo ring Core ring system differs (tetrahydrobenzo vs. simple thiophene)

Key Observations :

  • The sulfonamide moiety is shared with derivatives in , which exhibit apoptosis-inducing activity in breast cancer models, suggesting a possible role in modulating biological activity .

Key Observations :

  • Sulfonamide-containing analogs (e.g., ) often employ alkylation or condensation with sulfonyl chlorides to introduce the sulfonamide group .
  • The target compound’s synthesis likely parallels these methods, with nitration as a critical step to introduce the 5-nitro substituent.

Key Observations :

  • The nitro group and sulfonamide in the target compound may synergize to enhance cytotoxicity, as seen in and .
  • In silico ADMET predictions for sulfonamide derivatives () suggest favorable pharmacokinetic profiles, supporting further development .

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Thiophene 5-nitro, 2-sulfonamidobenzoyl Hypothesized antitumor -
Compound Triazolopyrimidine Thiophen-2-yl, 4-nitrophenyl IC₅₀: 8.2 µM (A-549), 9.7 µM (HepG-2)
Derivatives Tetrahydrobenzo[b]thiophene Sulfonamide, amino Apoptosis induction (in vivo)

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